Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate
Overview
Description
Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate is a chemical compound with the CAS Number: 941294-15-1 . It has a molecular weight of 312.24 .
Molecular Structure Analysis
The molecule contains a total of 34 bonds, including 22 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 ester(s) (aliphatic), and 2 nitro group(s) (aromatic) .Scientific Research Applications
1. Kinetics and Mechanism in Nucleophile Substitution
The kinetics and mechanism of reactions involving nucleophile substitution with compounds similar to Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate have been studied. For instance, the reaction of 1-fluoro-2,4-dinitrobenzene with sodium salt of diethyl malonate in dimethyl sulfoxide solvent demonstrates the formation of diethyl (2,4-dinitrophenyl)malonate, with insights into the rate constants and activation parameters for the process (Leffek & Tremaine, 1973).
2. Synthetic Approaches in Organic Chemistry
Research on synthetic approaches for related compounds includes the development of methods to synthesize variants of malonate derivatives. For example, a study describes a B(C6F5)3-induced domino dimerization approach for a compound similar to Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate (Boichenko et al., 2020).
3. Radiochemical Synthesis
The synthesis of α-([11C]methyl)phenylalanine and α-([11C]methyl)tyrosine from 11C-labelled malonic esters, including dimethyl 2-(4-methoxybenzyl)malonate, demonstrates the application of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate in radiochemical processes. These studies provide insights into the synthesis techniques, yields, and purity of the compounds (Gee & Långström, 1991).
4. Development of Ligands and Catalysis
Research in the field of catalysis involves the use of malonate derivatives in the preparation of ligands. A study on the preparation of ferrocene-containing phosphinamine ligands, employing similar malonate derivatives, explores their application in asymmetric allylic alkylation, shedding light on the synthesis and application of these ligands in palladium-catalyzed reactions (Farrell, Goddard, & Guiry, 2002).
5. Chemoselective O-Methylation Methods
A study on a chemoselective approach to O-methylation of carboxylic acids using dimethyl malonate demonstrates its practicality and effectiveness. This research highlights the use of dimethyl malonate as a methylating reagent for a variety of carboxylic acids, providing a low-toxic and commercially viable method (Mao et al., 2015).
Safety and Hazards
properties
IUPAC Name |
dimethyl 2-(5-methyl-2,4-dinitrophenyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O8/c1-6-4-7(10(11(15)21-2)12(16)22-3)9(14(19)20)5-8(6)13(17)18/h4-5,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAWZUFEAJRVCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649984 | |
Record name | Dimethyl (5-methyl-2,4-dinitrophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
941294-15-1 | |
Record name | 1,3-Dimethyl 2-(5-methyl-2,4-dinitrophenyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941294-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl (5-methyl-2,4-dinitrophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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